N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide is a compound that features a benzimidazole moiety linked to a difluorophenoxy acetamide group. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the difluorophenoxy group further enhances the compound’s potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of Ethyl Group: The benzimidazole is then alkylated with an appropriate ethylating agent to introduce the ethyl group at the 2-position.
Introduction of Difluorophenoxy Acetamide: The final step involves the reaction of the alkylated benzimidazole with 2,4-difluorophenoxy acetic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the difluorophenoxy group with other nucleophiles.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The benzimidazole moiety interacts with enzymes and receptors, disrupting their normal function.
Pathways Involved: Inhibition of DNA synthesis and interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.
Difluorophenoxy Compounds: Other difluorophenoxy derivatives are used in pharmaceuticals for their enhanced stability and bioactivity.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide is unique due to the combination of the benzimidazole and difluorophenoxy groups, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-11-5-6-15(12(19)9-11)24-10-17(23)20-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9H,7-8,10H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHVSKGXQPAFRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)COC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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